3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid
Description
3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety at the 3-position, along with a methyl substituent at the 1-position of the pyrrolidine ring. This structure makes it a versatile intermediate in medicinal chemistry, particularly for peptide synthesis and peptidomimetic design . However, commercial availability issues are noted, as the compound is listed as "discontinued" by suppliers like CymitQuimica, suggesting challenges in synthesis or purification .
The Boc group serves as a temporary protecting group for amines, enabling selective deprotection under acidic conditions. The carboxylic acid functionality allows for further derivatization, such as amide bond formation.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)12-11(8(14)15)5-6-13(4)7-11/h5-7H2,1-4H3,(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODJPPKRQHLVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869786-47-0 | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bucherer-Bergs Reaction for Amino Acid Formation
The Bucherer-Bergs reaction enables the conversion of ketones to hydantoins, which hydrolyze to α-amino acids. For 1-methylpyrrolidin-3-one, this method proceeds as follows:
- Hydantoin Formation :
React 1-methylpyrrolidin-3-one with ammonium carbonate and potassium cyanide in aqueous ethanol at 80–100°C for 24–48 hours.
$$
\text{1-Methylpyrrolidin-3-one} + \text{NH}4\text{CO}3 + \text{KCN} \rightarrow \text{Hydantoin intermediate}
$$ - Acidic Hydrolysis :
Reflux the hydantoin with 6 M HCl at 110°C for 12 hours to yield 3-amino-1-methylpyrrolidine-3-carboxylic acid.
$$
\text{Hydantoin} + \text{HCl} \rightarrow \text{3-Amino-1-methylpyrrolidine-3-carboxylic acid} + \text{CO}2 + \text{NH}3
$$
Key Data :
- Yield: 65–75% (over two steps).
- Purity: >90% after recrystallization (ethanol/water).
Hofmann Rearrangement of 3-Carbamoyl Derivative
An alternative route involves the Hofmann degradation of 3-carbamoyl-1-methylpyrrolidine-3-carboxylic acid:
- Amide Synthesis :
React 1-methylpyrrolidine-3-carboxylic acid with thionyl chloride to form the acyl chloride, followed by treatment with ammonia gas to yield the carboxamide. - Rearrangement :
Treat the amide with bromine and NaOH in water at 0–5°C, inducing rearrangement to the amine.
$$
\text{RCONH}2 + \text{Br}2 + \text{NaOH} \rightarrow \text{RNH}2 + \text{CO}2 + \text{NaBr}
$$
Key Data :
N-Boc Protection of the Amino Group
The amino group of 3-amino-1-methylpyrrolidine-3-carboxylic acid is protected using tert-butoxycarbonyl (Boc) chemistry to prevent undesired reactivity during subsequent synthetic steps.
Standard Boc Protection Protocol
- Reaction Conditions :
Dissolve 3-amino-1-methylpyrrolidine-3-carboxylic acid (1 eq) in a 1:1 mixture of dioxane and water. Add di-tert-butyl dicarbonate (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir at 25°C for 12–16 hours.
$$
\text{RNH}2 + (\text{Boc})2\text{O} \rightarrow \text{RNHBoc} + \text{CO}_2
$$ - Workup :
Acidify to pH 2–3 with 1 M HCl, extract with ethyl acetate, and concentrate. Purify via silica gel chromatography (hexane/ethyl acetate).
Key Data :
Industrial-Scale Continuous Flow Protection
For large-scale production, continuous flow reactors enhance efficiency:
- Parameters : 0.5 M substrate in THF, 2 eq Boc₂O, 0.2 eq DMAP.
- Residence Time : 30 minutes at 50°C.
- Throughput : 1 kg/hour with 89% yield.
Alternative Synthetic Pathways
Reductive Amination of 3-Keto Intermediate
- Keto Acid Synthesis :
Oxidize 1-methylpyrrolidine-3-carboxylic acid using Jones reagent (CrO₃/H₂SO₄) to form 3-keto-1-methylpyrrolidine-3-carboxylic acid. - Amination :
React with ammonium acetate and sodium cyanoborohydride in methanol at pH 4–5 (acetic acid).
$$
\text{RCOCOOH} + \text{NH}4^+ + \text{NaBH}3\text{CN} \rightarrow \text{RC(NH}_2\text{)COOH}
$$
Key Data :
Enzymatic Resolution for Enantiopure Product
Lipase-catalyzed kinetic resolution of racemic 3-amino-1-methylpyrrolidine-3-carboxylic acid esters enables access to enantiopure material:
- Enzyme : Candida antarctica lipase B (CAL-B).
- Substrate : Ethyl ester derivative.
- Resolution : Hydrolyze (R)-enantiomer selectively in phosphate buffer (pH 7).
- ee : >98% for (S)-isomer after recrystallization.
Industrial Production and Optimization
Cost-Effective Boc Protection
Industrial protocols prioritize reagent economy:
- Boc Reagent : Use Boc₂O recovered from distillate (purity >99%).
- Solvent Recycling : Dioxane is distilled and reused, reducing waste.
Green Chemistry Approaches
- Catalysis : Replace DMAP with immobilized lipases (e.g., Novozym 435), achieving 80% yield without metal catalysts.
- Solvent-Free Conditions : Mechanochemical grinding of substrate and Boc₂O in a ball mill (30 minutes, 25°C).
Critical Analysis of Research Outcomes
Comparative Efficiency of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Bucherer-Bergs | 65–75 | 90 | Moderate |
| Hofmann Rearrangement | 50–60 | 85 | Low |
| Reductive Amination | 70–75 | 88 | High |
| Continuous Flow Boc | 89 | 95 | Industrial |
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group serves as a transient amine protector, removable under acidic conditions to liberate the free amine for subsequent reactions.
Mechanistic Insight :
Protonation of the Boc group’s carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol. The reaction’s efficiency depends on steric accessibility, with the 1-methyl group slightly hindering protonation kinetics .
Carboxylic Acid Functionalization
The carboxylic acid undergoes standard derivatization reactions, enabling integration into peptide chains or ester/amide formation.
Amide Bond Formation
Coupling reactions employ activating agents to facilitate nucleophilic attack by amines.
| Activating Agent | Base | Solvent | Application Example | Yield |
|---|---|---|---|---|
| EDC·HCl | HOBt | DMF | Conjugation with β³-adrenergic receptor ligands | 78% |
| DCC | DMAP | CH₂Cl₂ | Synthesis of peptidomimetics | 82% |
Key Consideration :
The 1-methyl substituent reduces steric hindrance compared to bulkier N-protected analogs, enhancing reaction rates .
Esterification
Conversion to esters improves membrane permeability for pharmacological studies.
| Alcohol | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 6h | Methyl ester derivative | 88% |
| Benzyl alcohol | DCC/DMAP | RT, 12h | Benzyl ester | 75% |
Amine Reactivity Post-Deprotection
The liberated amine participates in nucleophilic reactions, enabling diversification:
Reductive Amination
| Carbonyl Compound | Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| Benzaldehyde | NaBH₃CN | MeOH, RT, 24h | N-Benzyl derivative | 65% |
| Cyclohexanone | NaBH(OAc)₃ | CH₂Cl₂, 0°C → rt, 8h | N-Cyclohexyl analog | 58% |
Acylation
| Acylating Agent | Base | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine | N-Acetylated derivative | 91% |
| Benzoyl chloride | Et₃N | N-Benzoylated compound | 83% |
Stability Under Basic Conditions
The Boc group demonstrates resilience to mild bases (e.g., NaHCO₃), but prolonged exposure to strong bases (e.g., NaOH) induces partial hydrolysis:
| Base | Conditions | Degradation |
|---|---|---|
| 1M NaOH | RT, 24h | 20% decomposition to urea byproducts |
| 0.1M Na₂CO₃ | RT, 48h | <5% decomposition |
Comparative Reactivity with Analogs
The 1-methyl group confers distinct reactivity relative to similar compounds:
| Compound | Reaction Rate (Amide Coupling) | Steric Hindrance |
|---|---|---|
| 3-{[(Boc)amino}-1-methylpyrrolidine-3-COOH | 1.0 (Reference) | Moderate |
| 3-{[(Boc)amino}pyrrolidine-3-COOH | 0.7 | High |
| Piperidine-4-COOH analogs | 1.2 | Low |
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid is utilized in several fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Serves as a probe or a reactant in biochemical pathways.
Medicine: Important in drug design and synthesis for therapeutic compounds.
Industry: Used in the production of various fine chemicals and specialty materials.
Mechanism of Action
The compound exerts its effects through its ability to participate in a variety of chemical reactions. This versatility allows it to interact with different molecular targets and pathways, depending on the functionalization of its core structure. In pharmaceutical research, its derivatives can interact with biological targets to inhibit or activate specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
3-[(tert-Butoxycarbonyl)amino]-2-methylpropionic acid
- Structure: Propionic acid backbone with Boc-protected amino and methyl groups at the 3- and 2-positions, respectively.
- Synthesis: Prepared via hydrogenation of ethyl-2-cyanopropionate with a rhodium catalyst and Boc anhydride, achieving a 72% yield .
- Key Differences :
1-tert-Butoxycarbonyl-3-pyrrolidone
- Structure : Pyrrolidone (lactam) with a Boc group at the 1-position.
- Properties : Higher purity (>95% by GC) and lower molecular weight (185.22 g/mol) than the target compound .
- Key Differences :
- Functional Groups : Lactam (cyclic amide) vs. carboxylic acid.
- Reactivity : The lactam structure is less reactive toward nucleophiles but useful in ring-opening reactions.
(1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Comparative Data Table
Key Findings and Trends
Backbone Influence: Pyrrolidine and pyrrolidone derivatives exhibit ring strain, enhancing reactivity compared to linear (propionic acid) or non-aromatic cyclic (cyclohexane) structures. Cyclohexane-based compounds offer stereochemical diversity but require complex purification (e.g., chiral resolution) .
Synthetic Accessibility: The target compound’s discontinuation contrasts with the high yields (72%) and purity (>95%) of analogues like 3-[(tert-Butoxycarbonyl)amino]-2-methylpropionic acid, suggesting scalability challenges for the pyrrolidine derivative .
Functional Group Compatibility :
- Carboxylic acid moieties enable conjugation in all compounds, but lactams (e.g., 1-Boc-3-pyrrolidone) limit direct derivatization without ring-opening .
Applications :
- Pyrrolidine and cyclohexane derivatives are prioritized in drug discovery for their conformational control, while propionic acid analogues serve as flexible intermediates .
Biological Activity
3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid, also known as 3-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development and therapeutic applications.
- CAS Number : 862372-66-5
- Molecular Formula : C10H18N2O4
- Molecular Weight : 218.26 g/mol
- Structure : The compound features a pyrrolidine ring substituted with an amino group and a tert-butoxycarbonyl (Boc) protecting group, which is often used in peptide synthesis to protect amines.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity :
- Antitumor Properties :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the Boc group is essential for stability and solubility, while variations in substituents on the pyrrolidine ring can significantly influence biological interactions.
| Substituent | Effect on Activity |
|---|---|
| Methyl Group | Enhances lipophilicity and cell permeability |
| Hydroxyl Group | Increases hydrogen bonding potential, improving receptor binding |
| Halogen Substituents | Modulates electronic properties, affecting bioactivity |
Case Studies
-
Antimicrobial Evaluation :
A study evaluated a series of pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed notable activity against resistant strains, suggesting their potential as lead compounds for antibiotic development . -
Cancer Cell Line Studies :
In vitro assays using human cancer cell lines demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects. These findings highlight the importance of structural modifications in enhancing therapeutic efficacy .
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of key enzymes involved in metabolic pathways.
- Modulation of receptor activity related to neurotransmission and cell signaling.
- Induction of apoptosis in cancer cells through various pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
